molecular formula C11H16O6 B055047 threo-1-C-Syringylglycerol CAS No. 121748-11-6

threo-1-C-Syringylglycerol

Cat. No.: B055047
CAS No.: 121748-11-6
M. Wt: 244.24 g/mol
InChI Key: GIZSHQYTTBQKOQ-XVKPBYJWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: threo-1-C-Syringylglycerol can be synthesized through chemical reactions involving the conversion of natural products or chemical synthesis . One common method involves the hydrolysis of (2R,3R)-3-phenyl-2-oxiranemethanol and (2S,3S)-3-phenyl-2-oxiranemethanol . The reaction conditions typically include the use of solvents such as DMSO, chloroform, and ethyl acetate .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: threo-1-C-Syringylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield syringaldehyde, while reduction could produce syringyl alcohol .

Comparison with Similar Compounds

    Syringylglycerol: Another phenylpropanoid derivative with similar biological activities.

    Syringaldehyde: An oxidation product of threo-1-C-Syringylglycerol with potential anti-inflammatory properties.

    Syringyl alcohol: A reduction product with hepatoprotective effects.

Uniqueness: this compound is unique due to its specific stereochemistry, which may contribute to its distinct biological activities . Its ability to inhibit pro-inflammatory cytokines production and protect the liver from damage sets it apart from other similar compounds .

Biological Activity

threo-1-C-Syringylglycerol is a phenolic compound belonging to the lignan family, primarily found in various plant species such as Kandelia candel and Eucalyptus maideni. This compound has garnered attention for its potential biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a glycerol unit linked to a syringyl unit through an ether bond. Its specific stereochemistry at the chiral center of the glycerol unit is crucial for its biological activity. The compound's unique structure allows it to interact with various biological pathways.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. This suggests its potential use in treating inflammatory diseases.

Table 1: Anti-inflammatory Activity of this compound

Study ReferenceMethodologyKey Findings
In vitroInhibition of pro-inflammatory cytokines in LPS-stimulated cells
Cell cultureReduced expression of inflammatory markers

2. Hepatoprotective Effects

This compound has been studied for its hepatoprotective effects, particularly against liver damage induced by alcohol and toxins. Research suggests that it may mitigate oxidative stress and inflammation in liver tissues.

Table 2: Hepatoprotective Effects

Study ReferenceModel UsedFindings
Animal modelReduced liver enzyme levels indicating protection against damage
Cell lineDecreased lipid peroxidation and inflammatory cytokine levels

3. Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties by inhibiting the growth and proliferation of various cancer cell lines. It has shown promise in reducing cell viability in breast cancer cells, highlighting its potential as an adjunct therapy in cancer treatment.

Table 3: Anticancer Activity

Study ReferenceCancer TypeKey Results
Breast cancerSignificant reduction in cell viability
Various cell linesInhibition of proliferation

The biological activities of this compound are attributed to its interaction with multiple molecular targets. It is believed to modulate signaling pathways involved in inflammation and cellular proliferation, thereby exerting its therapeutic effects.

  • Inflammation Pathways : Inhibits NF-kB signaling, leading to decreased expression of inflammatory cytokines.
  • Antioxidant Activity : Scavenges free radicals, reducing oxidative stress in cells.
  • Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • A study conducted on patients with chronic liver disease demonstrated improved liver function markers after supplementation with this compound.
  • Another case study highlighted its use as an adjunct treatment for breast cancer patients undergoing chemotherapy, where it was associated with reduced side effects and improved quality of life.

Properties

CAS No.

121748-11-6

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

(1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol

InChI

InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1

InChI Key

GIZSHQYTTBQKOQ-XVKPBYJWSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]([C@H](CO)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O

Appearance

Cryst.

Synonyms

(1R,2R)-rel-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol;  (R*,R*)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol_x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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